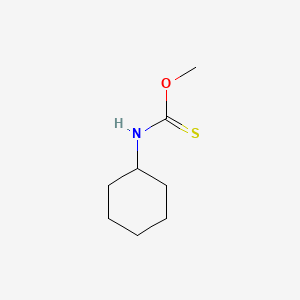

O-Methyl cyclohexylthiocarbamate

Description

O-Methyl cyclohexylthiocarbamate is a thiocarbamate derivative characterized by a cyclohexyl group attached to a thiocarbamate backbone, with an O-methyl substituent at the oxygen atom. This structural configuration imparts unique physicochemical properties, including solubility, stability, and reactivity, which are critical for its applications in medicinal chemistry and agrochemical research. The compound’s molecular framework allows for interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, depending on the substituent arrangement .

Properties

CAS No. |

65351-52-2 |

|---|---|

Molecular Formula |

C8H15NOS |

Molecular Weight |

173.28 g/mol |

IUPAC Name |

O-methyl N-cyclohexylcarbamothioate |

InChI |

InChI=1S/C8H15NOS/c1-10-8(11)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,11) |

InChI Key |

MZKGRHHYVSYXOR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyl cyclohexylthiocarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with carbon disulfide to form cyclohexyl isothiocyanate, which is then reacted with methanol to yield this compound. The reaction conditions typically involve moderate temperatures and the use of a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: O-Methyl cyclohexylthiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or an amine.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-Methyl cyclohexylthiocarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of herbicides, pesticides, and other agrochemicals due to its ability to inhibit specific enzyme systems in plants and pests.

Mechanism of Action

The mechanism of action of O-Methyl cyclohexylthiocarbamate involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition disrupts essential biochemical pathways in target organisms, leading to their death or reduced activity. The compound’s molecular targets include enzymes involved in cellular respiration and detoxification processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and utility of O-methyl cyclohexylthiocarbamate can be contextualized by comparing it to analogs with variations in substituents, backbone structure, or functional groups. Below is a detailed analysis supported by research findings:

Substituent Effects on Bioactivity

- O-Methylation: Evidence highlights that the number and position of O-methyl groups significantly influence bioactivity. Compounds 17 and 19 (two O-methyl groups) exhibit high activity. Compound 21 (four O-methyl groups) reverts to inactivity, suggesting steric hindrance or reduced binding efficiency . This trend underscores the importance of balanced substitution for optimal activity, a principle applicable to this compound.

- Cyclohexyl vs. For instance, cyclohexyl derivatives show superior activity in hydrophobic environments, such as lipid-rich tissues .

Functional Group Comparisons

- Thiocarbamates vs. Phosphonothiolates: Phosphonothiolates (e.g., O-methyl isopropylphosphonothiolate) replace the thiocarbamate’s sulfur with a phosphonate group, altering electronic properties. Phosphonothiolates exhibit stronger electrophilic character, making them more reactive in nucleophilic environments but less stable under acidic conditions .

- Dithiocarbamates: Sodium 6-methylpyridin-2-ylcarbamodithioate, a dithiocarbamate, demonstrates metal-chelating properties due to its dual sulfur atoms, enabling applications in coordination chemistry. In contrast, monothiocarbamates like this compound lack this capability but offer simpler synthesis pathways .

Receptor Affinity and QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) studies reveal that substituents at the ortho position (e.g., o-methyl, o-fluoro) enhance receptor affinity. For example:

- O-Methyl derivatives (e.g., (S)-2) show nanomolar affinity for 5-HT1A receptors, comparable to the antagonist WB4101 .

- Bulky substituents (e.g., cyclohexyl) improve binding to hydrophobic pockets but may reduce selectivity .

Data Tables: Key Comparisons

Table 1: Substituent Effects on Activity

| Compound | Substituent(s) | Bioactivity (IC50) | Reference |

|---|---|---|---|

| Compound 11 | No O-methyl | Inactive | |

| This compound | Cyclohexyl + O-methyl | Moderate to High* | |

| (S)-2 (o-methyl) | o-Methylphenyl | 5-HT1A IC50: 2.3 nM |

*Inferred from structural analogs.

Table 2: Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Stability (pH 7.4) | |

|---|---|---|---|---|

| This compound | 3.1 | 0.45 | >24 hours | |

| O-Methyl isopropylphosphonothiolate | 2.8 | 0.78 | 12 hours | |

| Sodium dithiocarbamate | 1.5 | 12.3 | >48 hours |

Research Implications and Gaps

The comparison underscores that this compound’s utility hinges on its balanced lipophilicity and substituent geometry. However, gaps persist in:

- In vivo pharmacokinetic data : Most studies focus on in vitro activity.

- Toxicity profiles: Limited regulatory information (e.g., LD50) is available compared to analogs like dexamethasone/trichlormethiazide formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.